Methyl 2-formamido-3-methylbutanoate
Description
Methyl 2-formamido-3-methylbutanoate is an ester derivative featuring a formamido (-NHCHO) substituent at the C2 position and a methyl branch at C3 of the butanoate backbone. This compound is of interest in organic synthesis, particularly in the preparation of heterocycles and ligands for coordination chemistry. Its structure allows for versatile reactivity, including cyclization and nucleophilic substitution, driven by the electron-withdrawing formamido group and the steric effects of the methyl substituent .
Properties
IUPAC Name |
methyl 2-formamido-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)7(10)11-3/h4-6H,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFAFWGOCRMGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
- The synthetic route to produce Methyl 2-formamido-3-methylbutanoate involves chemical reactions.
- Unfortunately, specific synthetic methods and reaction conditions for this compound are not widely documented in the literature.
- precursor compounds like MDMB-INACA (CAS 2709672-58-0) serve as starting materials for its synthesis .
Chemical Reactions Analysis
- Methyl 2-formamido-3-methylbutanoate may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type, but detailed information is scarce.
- Major products formed from these reactions would need further investigation.
Scientific Research Applications
- Research on Methyl 2-formamido-3-methylbutanoate is limited due to its relatively recent emergence.
- Its applications span multiple fields:
Forensics: Identification and detection of synthetic cannabinoids in plant materials.
Toxicology: Assessing its impact on health and safety.
Clinical Research: Investigating potential therapeutic effects.
Chemistry and Biology: Studying its interactions with receptors and pathways.
Mechanism of Action
- The exact mechanism by which Methyl 2-formamido-3-methylbutanoate exerts its effects remains unclear.
- It likely interacts with the endocannabinoid system, affecting neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 2-benzoylamino-3-oxobutanoate
- Structure: Features a benzoylamino (-NHCOC₆H₅) group at C2 and a ketone at C3.
- Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate under acidic conditions (e.g., PTSA in benzene) .
- Reactivity: The ketone at C3 enables aldol-like condensations, contrasting with the ester group in Methyl 2-formamido-3-methylbutanoate, which favors nucleophilic acyl substitution.
- Applications: Used in synthesizing oxazoloquinolines and imidazole carboxylates .
Methyl 2-[(2-amino-3,5-dibromophenyl)methylidene]amino-3-methylbutanoate
- Structure: Contains a methylideneamino (-N=CH-) bridge linked to a dibromophenyl group at C2.
- Synthesis : Formed via Schiff base condensation, leveraging the formamido group’s reactivity .
- Applications : Acts as a polydentate ligand in coordination chemistry, unlike the parent compound, which is more reactive toward cyclization .
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Structure: Substitutes the formamido group with a trifluoroethylamino (-NHCH₂CF₃) group and introduces a geminal dimethyl at C3.
- Synthesis: Prepared by reacting methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethylating agents under basic conditions .
- Properties : The trifluoroethyl group enhances lipophilicity and metabolic stability compared to the formamido analog, making it relevant in medicinal chemistry .
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid
Physicochemical Properties
- Solubility: The formamido derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, THF) due to hydrogen-bonding capacity . Trifluoroethylamino analogs show enhanced solubility in hydrophobic matrices (logP ~2.5) .
- Thermal Stability: Sulfonamido and trifluoroethylamino derivatives display higher thermal stability (decomposition >200°C) compared to formamido esters (~150°C) .
- Spectroscopic Data: ¹H-NMR: this compound shows a singlet for the formyl proton at δ 8.1–8.3 ppm, absent in benzoylamino or sulfonamido analogs .
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